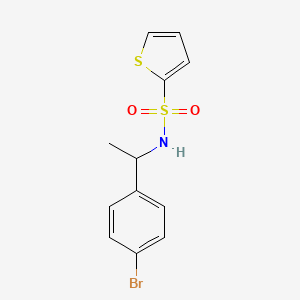
n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromophenyl group attached to the ethyl chain, which is further connected to the thiophene ring through a sulfonamide linkage. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of Ethyl Chain: The ethyl chain is introduced via a Friedel-Crafts alkylation reaction, where the bromophenyl compound reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the ethylated bromophenyl compound with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting the bromine atom to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Medicine:
Anti-inflammatory Agents: Research has shown that thiophene derivatives possess anti-inflammatory properties, which could be harnessed for therapeutic purposes.
Industry:
作用機序
The mechanism of action of n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
類似化合物との比較
Thiophene-2-sulfonamide: Lacks the bromophenyl and ethyl groups, making it less complex.
4-Bromophenylthiophene: Lacks the sulfonamide group, affecting its biological activity.
Ethylthiophene-2-sulfonamide: Lacks the bromophenyl group, altering its chemical properties.
Uniqueness: n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide is unique due to the combination of the bromophenyl group, ethyl chain, and sulfonamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C12H12BrNO2S2 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
N-[1-(4-bromophenyl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-9(10-4-6-11(13)7-5-10)14-18(15,16)12-3-2-8-17-12/h2-9,14H,1H3 |
InChIキー |
JARBJNZDDQEISG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


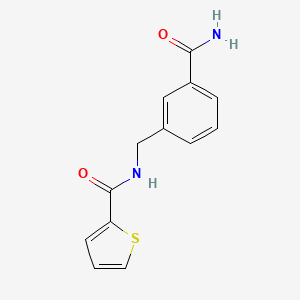
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)
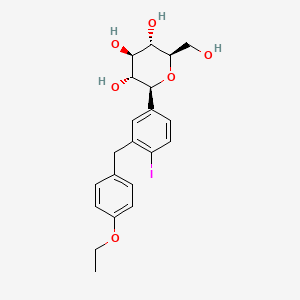
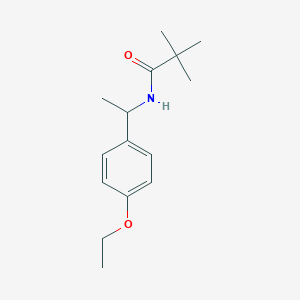
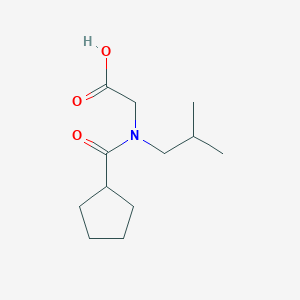
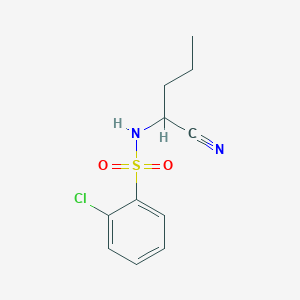
![N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)

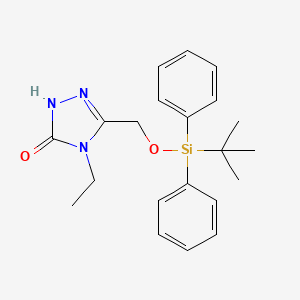
![N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B14904988.png)


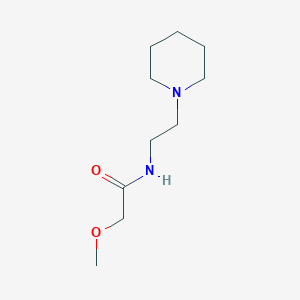
![6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B14905027.png)
